molecular formula C13H15F13O B1419077 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane CAS No. 1193009-93-6

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane

Cat. No.: B1419077
CAS No.: 1193009-93-6
M. Wt: 434.24 g/mol
InChI Key: IMLHOIBHVRYUCZ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane is a fluorinated organic compound known for its unique chemical properties. It is part of a class of compounds known as perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane typically involves the reaction of perfluorinated iodides with appropriate alcohols under specific conditions. For example, one common method involves the reaction of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane with pentyloxy groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane undergoes various chemical reactions, including substitution reactions. The presence of multiple fluorine atoms makes it highly reactive towards nucleophiles, allowing for the substitution of fluorine atoms with other functional groups. Common reagents used in these reactions include strong bases and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation. In industry, it is used in the production of fluorinated surfactants and other specialty chemicals .

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane involves its interaction with various molecular targets. The presence of multiple fluorine atoms allows it to form strong interactions with other molecules, which can influence its behavior in chemical reactions. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane can be compared with other similar perfluorinated compounds, such as 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane and 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodononane These compounds share similar chemical properties due to the presence of multiple fluorine atoms but differ in their specific functional groups and applications

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-pentoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F13O/c1-2-3-4-6-27-7-5-8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLHOIBHVRYUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659230
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193009-93-6
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(pentyloxy)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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